Methyldipentylamine

Descripción general

Descripción

Methyldipentylamine is not directly mentioned in the provided papers. However, the papers do discuss various methylamines and their synthesis, which can be related to the broader class of compounds that methyldipentylamine belongs to. Methylamines like monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA) are significant industrial intermediates and are typically prepared by the reaction of methanol with ammonia over a dehydration catalyst .

Synthesis Analysis

The synthesis of methylamines is a well-studied area. The general approach involves the reaction of methanol with ammonia, and the process has been optimized to favor the production of DMA due to market demand, despite thermodynamics favoring TMA formation. This optimization has led to the development of selective zeolite-based catalysts . Additionally, reductive amination using cobalt oxide nanoparticles has been reported as an expedient method for synthesizing N-methyl- and N-alkylamines, which could potentially be applied to the synthesis of methyldipentylamine .

Molecular Structure Analysis

The molecular structure of N-methyldisilylamine, a compound related to methyldipentylamine, has been studied using electron diffraction. The heavy atoms in this molecule are coplanar, and the bond lengths have been determined with high precision . This information is valuable for understanding the structural characteristics of methylamines, which could be extrapolated to methyldipentylamine.

Chemical Reactions Analysis

Methylamines are versatile reagents in the synthesis of various heterocyclic systems. For example, methyl 2-acetylamino-3-dimethylaminopropenoate has been used to synthesize a wide range of heterocyclic compounds, demonstrating the reactivity of methylamines with both N- and C-nucleophiles . Similarly, methyl 2-[bis(acetyl)ethenyl]aminopropenoate reacts with nucleophiles to give fused heterocyclic systems . These studies highlight the chemical reactivity of methylamine derivatives, which could be relevant to methyldipentylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylamines are influenced by their molecular structure and the nature of their substituents. For instance, the rotational spectroscopy of methylamine has been extensively studied, revealing the complexity of its rotational spectrum due to large-amplitude motions . The structures and aggregation of methylamine-borane molecules have also been investigated, providing insights into intermolecular interactions and dihydrogen bonding . These studies contribute to a deeper understanding of the physical and chemical behavior of methylamines, which can be informative when considering the properties of methyldipentylamine.

Aplicaciones Científicas De Investigación

Cardiovascular Toxicity Research

Allylamine, a chemical structurally related to Methyldipentylamine, has been used in experimental models to study myocardial necrosis and atherosclerosis. Research by Conklin and Boor (1998) explored its effects on the cardiovascular system, noting increased myocardial necrosis and changes in heart rate in rats, shedding light on the potential cardiovascular impacts of similar compounds.

Synthesis of N-Methyl- and N-Alkylamines

Methyldipentylamine, as an N-methylated and N-alkylated amine, is relevant in the synthesis of similar compounds, which are significant in academic research and industrial applications. The study by Senthamarai et al. (2018) introduces a method for the synthesis of such amines using cobalt oxide nanoparticles, highlighting the importance of efficient synthesis methods in chemical research and industry.

CO2 Absorption and Solubility Research

The research into the solubility and regeneration of certain amine solutions, including 1,5-Diamino-2-methylpentane (structurally similar to Methyldipentylamine), is crucial in understanding CO2 capture and storage. Hamidi, Farsi, and Eslamloueyan (2018) explored this area, suggesting that such compounds could be beneficial in environmental applications like carbon capture.

Drug Synthesis Intermediate

Methyldipentylamine can be an intermediate in the synthesis of certain pharmaceuticals. For example, Han Jing (2011) discussed the synthesis of 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, an intermediate for Sodium Ibandronate, emphasizing the role of such compounds in the pharmaceutical industry.

Protein Methylation Research

Protein methylation is a critical area of biochemical research, with implications in gene regulation and signal transduction. Studies like those by Paik, Paik, and Kim (2007) and Murn and Shi (2017) indicate the significance of methylation in biological processes, where methyldipentylamine and related compounds could play a role in experimental models or as analytical tools.

Methylation Pharmacogenetics

Pharmacogenetic studies of methyltransferase enzymes, as discussed by Weinshilboum, Otterness, and Szumlanski (1999), explore the role of methylation in drug metabolism and effect. Understanding how compounds like Methyldipentylamine interact with these enzymes can provide insights into individual variations in drug response.

Cancer Biomarker Research

Methylated DNA sequences are becoming increasingly important as cancer biomarkers. The workshop report by Kagan et al. (2007) discusses the application of methylated DNA sequences in cancer diagnosis and treatment, where compounds like Methyldipentylamine could be useful in research methodologies.

Safety And Hazards

Direcciones Futuras

Propiedades

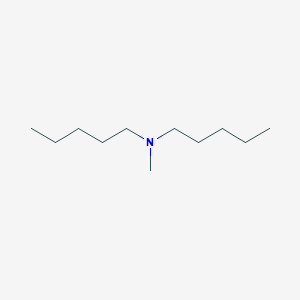

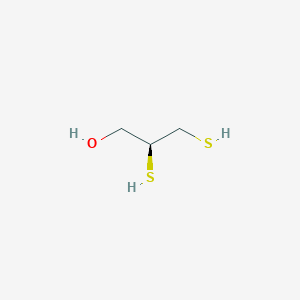

IUPAC Name |

N-methyl-N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRDPNRWFSHHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997589 | |

| Record name | N-Methyl-N-pentylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyldipentylamine | |

CAS RN |

76257-73-3 | |

| Record name | 1-Pentanamine, N-methyl-N-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076257733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-pentylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyldipentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)